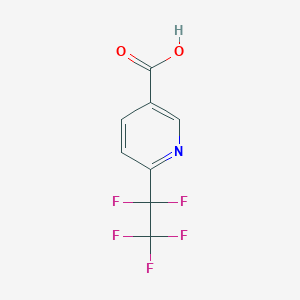![molecular formula C18H22N2OS2 B2977330 N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline CAS No. 1706292-06-9](/img/structure/B2977330.png)
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazepane ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the condensation of a thiophene derivative with a thiazepane precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene and thiazepane rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-thiophen-2-ylpropanamide: A related compound with similar structural features but lacking the thiazepane ring.
N,N-diphenyl-4-(5-(pyridin-4-ylethynyl)thiophen-2-yl)aniline: Another compound with a thiophene ring and aniline moiety but different substituents.
Uniqueness
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline is unique due to the presence of both the thiophene and thiazepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-19(2)15-6-3-5-14(13-15)18(21)20-9-8-17(23-12-10-20)16-7-4-11-22-16/h3-7,11,13,17H,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTIBKIEJPIZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)
![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE](/img/structure/B2977248.png)
![ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2977249.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)
![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/new.no-structure.jpg)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)

![5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2977260.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)


